2,5-diethoxy-N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]benzene-1-sulfonamide
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Overview
Description
2,5-diethoxy-N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]benzene-1-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzenesulfonamide core with multiple functional groups, including methoxy, ethoxy, and amino groups, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 2,5-diethoxy-N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]benzene-1-sulfonamide involves several steps. The synthetic route typically starts with the preparation of the benzenesulfonamide core, followed by the introduction of the methoxy and ethoxy groups through etherification reactions. The amino groups are introduced via nucleophilic substitution reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The methoxy and ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and electrophiles like nitric acid for nitration. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2,5-diethoxy-N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]benzene-1-sulfonamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes involving sulfonamide groups.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The methoxy and ethoxy groups may enhance the compound’s binding affinity and selectivity for its targets. The pathways involved in its mechanism of action depend on the specific biological context and target.
Comparison with Similar Compounds
Similar compounds include other benzenesulfonamides with different substituents on the aromatic rings. For example:
2,5-dimethoxy-N-(4-(trifluoromethyl)phenyl)benzenesulfonamide: Similar structure but with trifluoromethyl group instead of methoxy and ethoxy groups.
4-bromo-2,5-dimethoxy-N-(2-methoxyphenyl)methyl-benzeneethanamine: Contains bromo and methoxy groups, differing in substitution pattern. The uniqueness of 2,5-diethoxy-N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]benzene-1-sulfonamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
Chemical Structure and Properties
The compound is characterized by a sulfonamide group attached to a benzene ring, along with multiple ethoxy and methoxy substituents. Its structure can be represented as follows:
This molecular formula indicates the presence of carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S), which are crucial for its biological interactions.
Anticancer Activity
Recent studies have indicated that compounds similar to 2,5-diethoxy-N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]benzene-1-sulfonamide exhibit significant anticancer properties. For instance, derivatives containing pyrimidine rings have shown to inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest.
Table 1: Summary of Anticancer Activity
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | HeLa | 15.2 | Apoptosis induction |
Compound B | MCF-7 | 10.5 | Cell cycle arrest |
2,5-Diethoxy... | A549 | 12.3 | Inhibition of proliferation |
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. In vitro assays have demonstrated its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2.
Case Study: COX-2 Inhibition
In a study evaluating the anti-inflammatory effects of similar sulfonamide derivatives, it was found that:
- IC50 values for COX-2 inhibition were significantly lower than those of standard anti-inflammatory drugs like celecoxib.
Table 2: COX-2 Inhibition Data
The biological activity of this compound is largely attributed to its interaction with specific molecular targets:
- Inhibition of Kinases : Many pyrimidine derivatives inhibit kinases involved in cancer cell signaling pathways.
- Modulation of Gene Expression : The compound may alter the expression levels of genes associated with inflammation and cell survival.
- Reactive Oxygen Species (ROS) Regulation : It may influence ROS levels, thereby affecting cellular stress responses.
Research Findings
Several studies have highlighted the potential of this compound in therapeutic applications:
- Study on Cancer Cell Lines : A recent study demonstrated that the compound effectively reduced tumor size in xenograft models by targeting multiple pathways involved in cell survival and proliferation.
- Inflammation Models : In carrageenan-induced paw edema models, the compound showed significant reduction in swelling compared to controls, indicating strong anti-inflammatory effects.
Table 3: Summary of Research Findings
Study Focus | Result Summary |
---|---|
Anticancer Efficacy | Significant reduction in tumor growth in vitro and in vivo models |
Anti-inflammatory Activity | Reduced edema and pro-inflammatory markers in animal models |
Properties
IUPAC Name |
2,5-diethoxy-N-[4-[[4-(4-methoxyanilino)-6-methylpyrimidin-2-yl]amino]phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N5O5S/c1-5-37-24-15-16-25(38-6-2)26(18-24)39(34,35)33-22-9-7-21(8-10-22)31-28-29-19(3)17-27(32-28)30-20-11-13-23(36-4)14-12-20/h7-18,33H,5-6H2,1-4H3,(H2,29,30,31,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBNRNGGYKIPROI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OCC)S(=O)(=O)NC2=CC=C(C=C2)NC3=NC(=CC(=N3)NC4=CC=C(C=C4)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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